![molecular formula C5H9N5O2 B15183864 alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid CAS No. 2990-18-3](/img/structure/B15183864.png)
alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid
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Overview
Description
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid typically involves the cyclization of hydrazine derivatives with formic acid or its derivatives. One common method includes the reaction of hydrazine hydrate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups in the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Research has indicated its potential as an antitumor agent and in the treatment of epigenetically-based diseases.
Industry: It is used as a corrosion inhibitor for metals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of metabolic pathways, which is beneficial in treating certain diseases .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,4-Triazole-3,5-diamine: Used as an antitumor agent and corrosion inhibitor.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: Exhibits potent inhibitory activity against cyclin-dependent kinases.
Uniqueness
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid stands out due to its unique combination of amino and triazole functionalities, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2990-18-3 |
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Molecular Formula |
C5H9N5O2 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-amino-3-(3-amino-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H9N5O2/c6-3(4(11)12)1-10-2-8-5(7)9-10/h2-3H,1,6H2,(H2,7,9)(H,11,12) |
InChI Key |
BYXVMSJDNJUGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(C(=O)O)N)N |
Origin of Product |
United States |
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